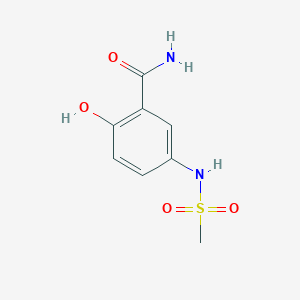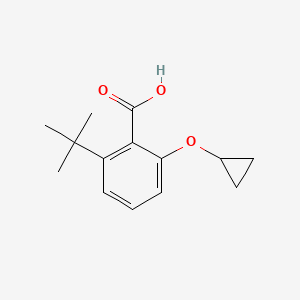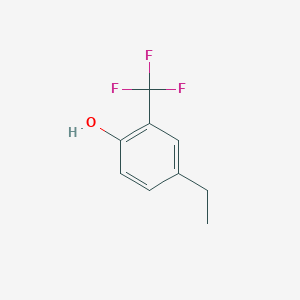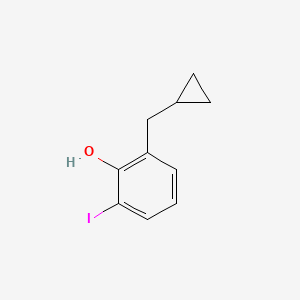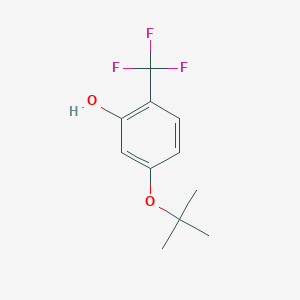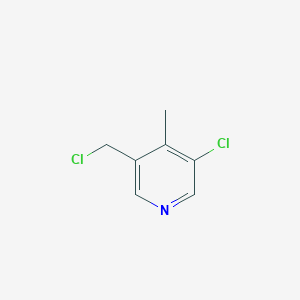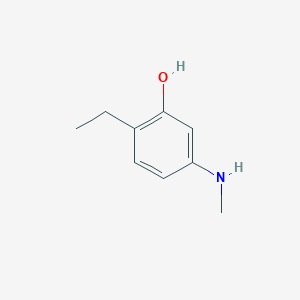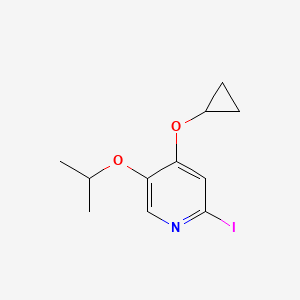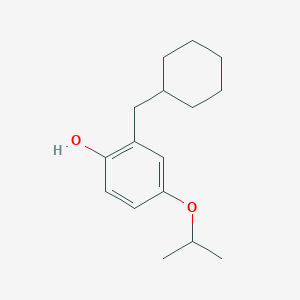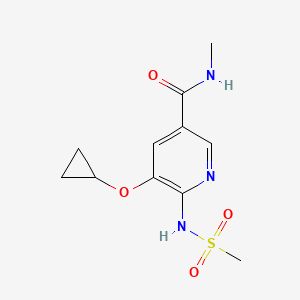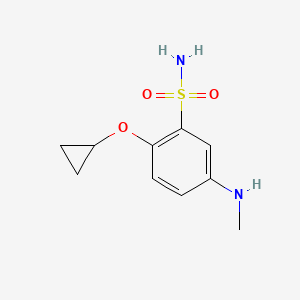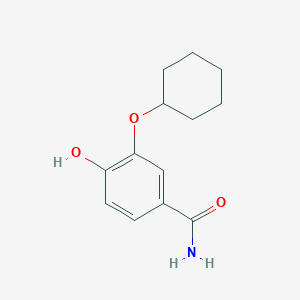
3-(Cyclohexyloxy)-4-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclohexyloxy)-4-hydroxybenzamide is an organic compound that features a benzamide core substituted with a cyclohexyloxy group at the 3-position and a hydroxyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexyloxy)-4-hydroxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-hydroxybenzoic acid.
Formation of Benzamide: The 4-hydroxybenzoic acid is first converted to 4-hydroxybenzamide through an amidation reaction using ammonia or an amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Introduction of Cyclohexyloxy Group: The 4-hydroxybenzamide is then reacted with cyclohexyl bromide in the presence of a base like potassium carbonate (K2CO3) to introduce the cyclohexyloxy group at the 3-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
3-(Cyclohexyloxy)-4-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The benzamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The cyclohexyloxy group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like DMF (dimethylformamide).
Major Products
Oxidation: 3-(Cyclohexyloxy)-4-oxobenzamide.
Reduction: 3-(Cyclohexyloxy)-4-hydroxybenzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Cyclohexyloxy)-4-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe to study enzyme interactions due to its structural features.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 3-(Cyclohexyloxy)-4-hydroxybenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The hydroxyl and amide groups can form hydrogen bonds with target proteins, while the cyclohexyloxy group can enhance lipophilicity and membrane permeability.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxybenzamide: Lacks the cyclohexyloxy group, making it less lipophilic.
3-Methoxy-4-hydroxybenzamide: Contains a methoxy group instead of a cyclohexyloxy group, which affects its chemical reactivity and biological activity.
3-(Cyclohexyloxy)-4-methoxybenzamide: Similar structure but with a methoxy group instead of a hydroxyl group, altering its hydrogen bonding capability.
Uniqueness
3-(Cyclohexyloxy)-4-hydroxybenzamide is unique due to the presence of both a cyclohexyloxy group and a hydroxyl group, which confer distinct chemical and biological properties. The cyclohexyloxy group enhances its lipophilicity, while the hydroxyl group allows for hydrogen bonding, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C13H17NO3 |
|---|---|
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
3-cyclohexyloxy-4-hydroxybenzamide |
InChI |
InChI=1S/C13H17NO3/c14-13(16)9-6-7-11(15)12(8-9)17-10-4-2-1-3-5-10/h6-8,10,15H,1-5H2,(H2,14,16) |
Clave InChI |
PCNXTEOKLXOPND-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)OC2=C(C=CC(=C2)C(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


